molecular formula C10H19NO B13179761 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol

3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol

Cat. No.: B13179761
M. Wt: 169.26 g/mol
InChI Key: ZLFNLKIMIGTXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of an amino group, a cyclohexenyl ring, and a hydroxyl group attached to a methyl-substituted propanol chain. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-3-en-1-yl bromide and 2-methylpropan-1-ol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclohexenyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an additional methyl group.

    3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol: Lacks the methyl substitution on the propanol chain.

Uniqueness

3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexenyl ring and the amino group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-amino-1-cyclohex-3-en-1-yl-2-methylpropan-1-ol

InChI

InChI=1S/C10H19NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-3,8-10,12H,4-7,11H2,1H3

InChI Key

ZLFNLKIMIGTXGU-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCC=CC1)O

Origin of Product

United States

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